molecular formula C20H23BrN2O2 B030513 Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate CAS No. 926934-01-2

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Cat. No. B030513
M. Wt: 403.3 g/mol
InChI Key: QCFBDQSHLKFOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156856B2

Procedure details

A solution of Example 4A (23.43 g, 100.0 mmol), 2-bromobenzyl bromide (26.24 g, 105.0 mmol) and diisopropylethylamine (20.94 mL, 120.0 mmol) in acetonitrile (200 mL) was stirred at room temperature for two hours. The resulting precipitate was collected by filtration to give the desired product, which was used without further purification.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br.C(N(C(C)C)CC)(C)C>C(#N)C>[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
23.43 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
26.24 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
20.94 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CN2CCN(CC2)C2=CC=C(C(=O)OCC)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.